molecular formula C₂₈H₂₆N₂O₁₀ B1140358 p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside CAS No. 84564-22-7

p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside

Cat. No. B1140358
CAS RN: 84564-22-7
M. Wt: 550.51
InChI Key:
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Description

P-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-benzoyl-beta-D-glucopyranoside, commonly known as pNP-GlcNAc2, is a synthetic substrate used in biochemical experiments to study the enzymatic activity of glycosidases. Glycosidases are enzymes that cleave glycosidic bonds between carbohydrates and other molecules. The use of pNP-GlcNAc2 as a substrate allows for the measurement of glycosidase activity in a wide range of biological samples.

Scientific Research Applications

Synthesis and Structural Studies

p-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has been instrumental in the synthesis of various compounds. For instance, 4-nitrophenyl 2-acetamido-2-deoxy-D-mannopyranosides were synthesized from methyl 4,6-O-benzylidene-alpha-D-glucopyranoside, leading to compounds with potential biological significance (Popelová et al., 2005). Moreover, the crystal structure of p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside was determined, revealing insights into molecular interactions and structure (Peikow et al., 2006).

Biological Studies and Applications

The compound has also been used in the study of diseases and biological processes. For instance, p-Nitrophenyl-6-sulfo-2-acetamido-2-deoxy-β-d-glucopyranoside was used for the diagnosis of variants of GM2-gangliosidosis, showcasing its role in the medical diagnostic field (Kytzia et al., 2004). Furthermore, it's been involved in the synthesis of chromogenic substrates for measuring activities of specific enzymes, demonstrating its utility in biochemical assays (Clinch et al., 2002).

properties

IUPAC Name

[5-acetamido-4-benzoyloxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O10/c1-17(31)29-23-25(40-27(34)19-10-6-3-7-11-19)24(32)22(16-37-26(33)18-8-4-2-5-9-18)39-28(23)38-21-14-12-20(13-15-21)30(35)36/h2-15,22-25,28,32H,16H2,1H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMLFNAQJLVCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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